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(methoxycarbonyl)-1-methyl-

Cat. No.: B188537 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Pyridinium, 4-(methoxycarbonyl)-1-methyl-, is a quaternary ammonium compound

belonging to the pyridinium salt family. As a positively charged organic cation, its properties and

potential applications are of significant interest in various fields, including medicinal chemistry

and materials science. This technical guide provides a comprehensive overview of the

fundamental properties of the 4-(methoxycarbonyl)-1-methylpyridinium cation, focusing on its

physicochemical characteristics, synthesis, and spectral data. The information is presented to

support research and development activities involving this compound.

Physicochemical Properties
The physicochemical properties of the 4-(methoxycarbonyl)-1-methylpyridinium cation are

crucial for understanding its behavior in different environments. While experimental data for

some properties of the standalone cation are not readily available, the properties of its common

salt, the iodide, have been reported.

Table 1: Physicochemical Properties of Pyridinium, 4-(methoxycarbonyl)-1-methyl- iodide
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Property Value Source

Chemical Formula C₈H₁₀INO₂ [1]

Molecular Weight 279.07 g/mol [1]

CAS Number 7630-02-6 [1]

Melting Point 183.5-186 °C (decomposes) [2]

Appearance
Pale-yellow to yellow-brown

solid
Astatech

Acidity (pKa)
An experimental pKa value for the 4-(methoxycarbonyl)-1-methylpyridinium cation is not

available in the reviewed literature. However, the acidity of the pyridinium cation can be

estimated based on the electronic effects of its substituents. The parent pyridinium ion has a

pKa of approximately 5.25.[3] The 4-methoxycarbonyl group is an electron-withdrawing group,

which decreases the electron density on the pyridine ring. This effect stabilizes the pyridine

base and makes its conjugate acid, the pyridinium cation, more acidic, resulting in a lower pKa

compared to the unsubstituted pyridinium ion.

Solubility
Specific quantitative solubility data for 4-(methoxycarbonyl)-1-methylpyridinium salts in various

organic solvents are not extensively documented. As an ionic compound, it is expected to be

soluble in polar solvents like water, methanol, and ethanol, and less soluble in nonpolar organic

solvents such as hexane and diethyl ether. The solubility will also depend on the nature of the

counter-anion.

Synthesis and Reactivity
The 4-(methoxycarbonyl)-1-methylpyridinium cation is typically synthesized via the N-alkylation

of a pyridine derivative.

Synthesis of 4-(methoxycarbonyl)-1-methylpyridinium
iodide
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A common method for the synthesis of the iodide salt involves the reaction of methyl

isonicotinate with methyl iodide.[4]

Experimental Protocol:

Reaction Setup: A solution of methyl isonicotinate (700 g) and methyl iodide (1.4 kg) is

prepared in methanol (2.0 L).

Reaction Conditions: The resulting solution is stirred and refluxed for 5 hours.

Work-up: After cooling, the reaction mixture is filtered.

Purification: The collected solid product is washed with ether and dried to yield 4-

methoxycarbonyl-1-methylpyridinium iodide.[4]

This procedure results in a high yield of the desired product (97.2%).[4]

Logical Flow of Synthesis:

Methyl Isonicotinate

Reaction MixtureMethyl Iodide

Methanol (Solvent)

Reflux (5h) Cooling Filtration Washing with Ether Drying 4-(methoxycarbonyl)-1-methylpyridinium iodide

Click to download full resolution via product page

Synthesis of 4-(methoxycarbonyl)-1-methylpyridinium iodide.

Spectral Data
Detailed experimental spectra for 4-(methoxycarbonyl)-1-methylpyridinium are not readily

available. However, the expected spectral characteristics can be predicted based on its
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chemical structure.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the

pyridinium ring, the N-methyl protons, and the methoxy protons of the ester group. The

electron-withdrawing nature of the positively charged nitrogen and the methoxycarbonyl group

will cause the pyridinium ring protons to be shifted downfield.

Predicted ¹H NMR Chemical Shifts:

Pyridinium Protons (Ha, Hb): ~8.5-9.5 ppm (doublets)

N-Methyl Protons (CH₃): ~4.5 ppm (singlet)

Methoxy Protons (OCH₃): ~4.0 ppm (singlet)

¹³C NMR Spectroscopy
The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the ester,

the aromatic carbons of the pyridinium ring, the N-methyl carbon, and the methoxy carbon.

Predicted ¹³C NMR Chemical Shifts:

Carbonyl Carbon (C=O): ~160-170 ppm

Pyridinium Ring Carbons: ~120-150 ppm

N-Methyl Carbon (N-CH₃): ~50-60 ppm

Methoxy Carbon (O-CH₃): ~50-60 ppm

Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the functional

groups present in the molecule.

Expected IR Absorption Bands:
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C=O Stretch (Ester): ~1720-1740 cm⁻¹ (strong)

C-O Stretch (Ester): ~1200-1300 cm⁻¹ (strong)

Aromatic C-H Stretch: ~3000-3100 cm⁻¹

Aromatic C=C and C=N Stretch: ~1500-1650 cm⁻¹

Aliphatic C-H Stretch (Methyl): ~2850-3000 cm⁻¹

Mass Spectrometry
In a mass spectrum, the 4-(methoxycarbonyl)-1-methylpyridinium cation would be observed as

the parent ion. Fragmentation would likely involve the loss of the methoxycarbonyl group or the

methyl group from the ester.

Expected Fragmentation Pattern:

[M]⁺
4-(methoxycarbonyl)-1-methylpyridinium

[M - OCH₃]⁺

- OCH₃

[M - COOCH₃]⁺

- COOCH₃

[M - CH₃]⁺ (from ester)

- CH₃

Click to download full resolution via product page

Predicted fragmentation of the 4-(methoxycarbonyl)-1-methylpyridinium cation.

Biological Activity
Specific studies on the biological activity of Pyridinium, 4-(methoxycarbonyl)-1-methyl- are

not found in the public literature. However, the broader class of pyridinium salts is known to

exhibit a range of biological effects, including antimicrobial and cytotoxic activities. The positive

charge of the pyridinium ring can facilitate interaction with negatively charged biological

membranes, which is a common mechanism of action for antimicrobial agents. Further

research is required to determine the specific biological profile of this particular compound.
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Conclusion
This technical guide provides a summary of the available information on the basic properties of

Pyridinium, 4-(methoxycarbonyl)-1-methyl-. While some fundamental physicochemical data

for its iodide salt are known, a significant amount of experimental data, particularly regarding its

pKa, solubility in organic solvents, and biological activity, is currently lacking in publicly

accessible literature. The provided synthesis protocol and predicted spectral data offer a

valuable starting point for researchers and drug development professionals interested in this

compound. Further experimental investigation is necessary to fully characterize its properties

and explore its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. mdpi.com [mdpi.com]

2. researchgate.net [researchgate.net]

3. Pyridine | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

4. An assessment of the toxicity of pyridinium chlorides and their biodegradation
intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Pyridinium, 4-(methoxycarbonyl)-1-methyl-: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b188537#pyridinium-4-methoxycarbonyl-1-methyl-
basic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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